2-bromo-N-(3-methoxypropyl)benzamide
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Overview
Description
2-Bromo-N-(3-methoxypropyl)benzamide is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is a brominated benzamide derivative, characterized by the presence of a bromine atom attached to the benzene ring and a methoxypropyl group attached to the amide nitrogen.
Preparation Methods
The synthesis of 2-bromo-N-(3-methoxypropyl)benzamide typically involves the bromination of benzamide derivatives followed by the introduction of the methoxypropyl group. One common synthetic route includes:
Bromination: Benzamide is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) to introduce the bromine atom onto the benzene ring.
Alkylation: The brominated benzamide is then reacted with 3-methoxypropylamine under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
2-Bromo-N-(3-methoxypropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methoxypropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methoxypropyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-Bromo-N-(3-methoxypropyl)benzamide can be compared with other brominated benzamides, such as:
- 2-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-Bromo-N-(2-ethoxyphenyl)benzamide
These compounds share similar structural features but differ in the substituents attached to the benzene ring or the amide nitrogen. The presence of different substituents can significantly influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
2-bromo-N-(3-methoxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQOYXKLKRYPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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